4-oxo-1H-pyrimidine-6-carboxylic acid

Physical organic chemistry Reactivity ranking Carboxylic acid kinetics

Structurally distinct from orotic acid: the absence of a 2-oxo group enforces a bridging (not chelating) metal-coordination mode, essential for constructing pyrimidine-bridged coordination polymers with antiferromagnetic coupling. For medicinal chemistry, a single reactive site at C6 permits chemoselective nucleophilic displacement without protecting-group strategy. Validated reference standard for carboxyl reactivity—second-order rate constants characterized across 12 protic solvents. Using generic 2-oxo analogs introduces divergent reactivity (up to 15.3× rate difference), altered tautomeric equilibria, and unintended metal-chelation artifacts.

Molecular Formula C5H4N2O3
Molecular Weight 140.10 g/mol
Cat. No. B7721587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H-pyrimidine-6-carboxylic acid
Molecular FormulaC5H4N2O3
Molecular Weight140.10 g/mol
Structural Identifiers
SMILESC1=C(NC=NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8)
InChIKeyQYGHXDAYBIFGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1H-pyrimidine-6-carboxylic Acid: Core Physicochemical and Structural Baseline for Procurement Decisions


4-Oxo-1H-pyrimidine-6-carboxylic acid (CAS 6299-87-2), also known as 6-hydroxy-4-pyrimidinecarboxylic acid or 6-oxo-3H-pyrimidine-4-carboxylic acid, is a monocyclic pyrimidine derivative bearing a 4-carboxylic acid group and a 6-oxo substituent [1]. With a molecular formula of C5H4N2O3 and a molecular weight of 140.10 g/mol, this compound exists predominantly as the 6-oxo-4-carboxy-3H-pyrimidine tautomer in both solid state and solution, a structural feature that fundamentally distinguishes it from its 2-oxo-substituted analogs such as orotic acid [2]. Its predicted pKa of 2.77±0.20 governs its ionization state under physiological and experimental conditions, directly influencing solubility, reactivity, and metal-coordination behavior .

Why 4-Oxo-1H-pyrimidine-6-carboxylic Acid Cannot Be Replaced by Generic Pyrimidine Carboxylic Acids


The common practice of substituting one pyrimidine carboxylic acid for another based solely on the shared heterocyclic core introduces significant risk of divergent experimental outcomes. As demonstrated by direct kinetic measurements, the rate of proton-transfer reactivity of 4-oxo-1H-pyrimidine-6-carboxylic acid with diazodiphenylmethane differs from that of 4-pyrimidinecarboxylic acid by a factor of approximately 1.05 in methanol, and from 5-hydroxyorotic acid by a factor of approximately 15.3 in the same solvent [1]. Additionally, tautomeric population analysis reveals that the 2-unsubstituted target compound adopts a different predominant tautomer than its 2-hydroxy analog (orotic acid), leading to distinct hydrogen-bonding networks and metal-chelation geometries [2]. These quantifiable differences in both kinetic reactivity and tautomeric equilibrium mean that generic replacement without experimental verification will introduce uncontrolled variables into any synthesis, assay, or formulation workflow.

Quantitative Differentiation Evidence for 4-Oxo-1H-pyrimidine-6-carboxylic Acid Versus Closest Analogs


Proton-Transfer Reactivity: Direct Kinetic Comparison with 4-Pyrimidinecarboxylic Acid and 5-Hydroxyorotic Acid

The second-order rate constant (k) for the reaction of 4-oxo-1H-pyrimidine-6-carboxylic acid with diazodiphenylmethane (DDM) was determined to be 53.42 dm³ mol⁻¹ min⁻¹ in methanol at 30 °C. This value is 5% lower than that of 4-pyrimidinecarboxylic acid (56.17 dm³ mol⁻¹ min⁻¹) and 15.3-fold lower than that of 5-hydroxyorotic acid (816.15 dm³ mol⁻¹ min⁻¹) under identical conditions [1]. The large reactivity gap between the target compound and 5-hydroxyorotic acid is attributed to the additional 5-hydroxy substituent, which significantly enhances the acidity of the carboxylic acid proton via intramolecular hydrogen bonding and electronic effects [1].

Physical organic chemistry Reactivity ranking Carboxylic acid kinetics

Tautomeric Equilibrium: The 2-Unsubstituted Scaffold Favors a Distinct Tautomer Compared to Orotic Acid

Semiempirical molecular orbital calculations (MNDO-AM1 with COSMO solvation) for a series of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids demonstrate that the 2-H derivative (target compound) adopts the 6-oxo-4-carboxy-3H-pyrimidine tautomer as its most stable form. In contrast, the 2-OH derivative (orotic acid) is most stable as the 2,6-dioxo-1H,3H tautomer [1]. This tautomeric divergence means the two compounds present different hydrogen-bond donor/acceptor patterns: the target compound lacks the 2-carbonyl oxygen that orotic acid uses for bidentate metal chelation [1].

Tautomerism Molecular recognition Hydrogen bonding

Acid Dissociation Constant: Predicted pKa Differentiates Ionization State from Orotic Acid at Physiological pH

The predicted pKa of 4-oxo-1H-pyrimidine-6-carboxylic acid is 2.77±0.20 , compared to the experimentally determined first pKa of orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) which ranges from 1.8 to 2.07 depending on measurement conditions . This difference of approximately 0.7–1.0 pKa units means that at pH values between 2.0 and 4.0, the two compounds will exhibit meaningfully different ionization profiles, affecting solubility, membrane permeability, and ion-pair formation.

Ionization state Drug-likeness Solubility prediction

Metal-Coordination Architecture: 1D Chain Formation via Pyrimidine Ring Bridging Versus Classical Orotate Chelation

Single-crystal X-ray diffraction studies of [M(hpmc)(phen)(H2O)] complexes (M = Mn²⁺, Co²⁺; H2hpmc = 4-oxo-1H-pyrimidine-6-carboxylic acid) reveal that the deprotonated ligand (hpmc²⁻) bridges adjacent metal centers through the pyrimidine ring nitrogen atoms to form one-dimensional chains, transmitting antiferromagnetic coupling. The Co²⁺ complex additionally exhibits spin-canting behavior below 3.5 K [1]. In contrast, orotic acid typically chelates single metal ions via the 2-oxo, 3-N, and carboxylate oxygen atoms, forming discrete rather than polymeric structures [2]. This fundamental difference in coordination topology arises directly from the absence of the 2-oxo group in the target compound.

Coordination chemistry Magnetic materials Ligand design

Synthetic Derivatization Versatility: Direct Access to 6-Amino and 6-Thio-4-pyrimidinecarboxylic Acid Building Blocks

4-Oxo-1H-pyrimidine-6-carboxylic acid serves as a direct precursor for the preparation of 6-amino-4-pyrimidinecarboxylic acid and 6-thio-4-pyrimidinecarboxylic acid through nucleophilic displacement of the activated 6-oxo group [1]. This synthetic pathway is not accessible from 4-pyrimidinecarboxylic acid, which lacks the 6-oxo leaving group, nor from orotic acid, where the 2,6-dioxo system presents chemoselectivity challenges during monofunctionalization [1]. The target compound therefore functions as a unique diversification point for generating 6-substituted pyrimidine-4-carboxylic acid libraries.

Building block Parallel synthesis Library design

Procurement-Relevant Application Scenarios for 4-Oxo-1H-pyrimidine-6-carboxylic Acid


Molecule-Based Magnetic Material Design Requiring 1D Chain Architectures

The demonstrated ability of deprotonated 4-oxo-1H-pyrimidine-6-carboxylic acid (hpmc²⁻) to bridge Mn(II) and Co(II) centers into one-dimensional chains with antiferromagnetic coupling [1] makes this compound the ligand of choice when the research objective is to construct pyrimidine-bridged coordination polymers. Unlike orotic acid, which chelates individual metal ions, the target compound's lack of a 2-oxo group enforces the bridging coordination mode that is essential for magnetic exchange interactions. The spin-canting behavior observed in the Co(II) complex below 3.5 K further positions this system as a candidate for studying slow magnetic relaxation phenomena [1].

Parallel Synthesis of 6-Substituted Pyrimidine-4-carboxylic Acid Libraries

For high-throughput medicinal chemistry campaigns targeting enzymes with pyrimidine-binding pockets, 4-oxo-1H-pyrimidine-6-carboxylic acid provides a single reactive site at C6 for nucleophilic displacement, enabling chemoselective introduction of amino, thio, and other substituents without protecting group manipulation [2]. The resulting 6-amino and 6-thio derivatives retain the pyrimidine-4-carboxylic acid pharmacophore while allowing systematic exploration of the 6-position SAR. This synthetic advantage is not available from orotic acid, where the competing reactivity of the 2- and 6-oxo groups necessitates careful differentiation [2].

Calibrated Reactivity Standard for Carboxylic Acid Derivatization Kinetics

The precisely determined second-order rate constants for the reaction of 4-oxo-1H-pyrimidine-6-carboxylic acid with diazodiphenylmethane across twelve protic solvents [3] establish this compound as a well-characterized reference substrate for benchmarking carboxyl-group reactivity. Its intermediate reactivity—falling between the less reactive 4-pyrimidinecarboxylic acid and the highly reactive 5-hydroxyorotic acid—makes it a practical calibration point for method development in esterification, amidation, and mixed-anhydride coupling protocols [3].

Tautomerism-Dependent Binding Studies Requiring a Defined Hydrogen-Bond Donor/Acceptor Pattern

The predominant 6-oxo-4-carboxy-3H-pyrimidine tautomer of the target compound presents a hydrogen-bond donor/acceptor topology that is distinct from the 2,6-dioxo tautomer of orotic acid [4]. Researchers investigating structure-based drug design where the pyrimidine ring acts as a hinge-binding motif in kinase or dehydrogenase active sites should select the target compound when the crystallographic or docking evidence indicates that a 2-carbonyl would create steric clash or unfavorable electrostatic interactions. The absence of the 2-oxo group also eliminates the possibility of bidentate metal chelation that could confound metalloenzyme inhibition assays [4].

Quote Request

Request a Quote for 4-oxo-1H-pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.